molecular formula C5H5N3O B6611849 3-(azidomethyl)furan CAS No. 1052237-15-6

3-(azidomethyl)furan

Cat. No.: B6611849
CAS No.: 1052237-15-6
M. Wt: 123.11 g/mol
InChI Key: LQCKGSHXLUSSRV-UHFFFAOYSA-N
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Description

3-(Azidomethyl)furan is a compound that features a furan ring substituted with an azidomethyl group at the third position. Furan derivatives are known for their presence in many natural products and their importance as building blocks in organic synthesis. The azide group in this compound makes it particularly interesting due to its ability to undergo diverse transformations, which can be utilized in various chemical reactions and applications .

Preparation Methods

The synthesis of 3-(azidomethyl)furan typically involves the azidation of pre-synthesized functionalized furan substrates. One common method is the nucleophilic substitution of 3-halidemethyl furans. Another approach involves the Lewis acid-promoted ring-opening of 3-oxiranefurans . Additionally, a rapid and efficient method has been developed using silver(I)-catalyzed cascade annulation/azidation of 2-(1-alkynyl)-2-alken-1-ones. This method offers mild reaction conditions, high efficiency, and easy scale-up .

Chemical Reactions Analysis

3-(Azidomethyl)furan undergoes various types of chemical reactions, including:

Common reagents used in these reactions include silver(I) catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions include amines, triazoles, and other substituted furans .

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)furan primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are known for their biological activity. Additionally, the azide group can be reduced to form amines, which can interact with various molecular targets and pathways in biological systems .

Comparison with Similar Compounds

3-(Azidomethyl)furan can be compared with other furan derivatives, such as:

    2-(Azidomethyl)furan: Similar in structure but with the azidomethyl group at the second position.

    3-(Bromomethyl)furan: Contains a bromomethyl group instead of an azidomethyl group.

    3-(Hydroxymethyl)furan: Contains a hydroxymethyl group instead of an azidomethyl group.

The uniqueness of this compound lies in the versatility of the azide group, which can undergo a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-(azidomethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-8-7-3-5-1-2-9-4-5/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCKGSHXLUSSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 50 mL round-bottomed flask equipped with a magnetic stirbar was added 3-furan methanol (1.00 g, 10.2 mmol) and a solution of diphenyl phosphoryl azide (3.37 g, 12.2 mmol) in toluene (30 mL). The stirring solution is allowed to cool to 0° C., in which 1, 8 Diazabycyclo [5.4.0.]undec-7-ene (1.86 g, 12.2 mmol) was added dropwise. The reaction is allowed to slowly warm to ambient temperature for an additional 16 hours of stirring. After this period, the reaction mixture is washed with water (2×20 mL) and then with 5% HCl (20 mL). Volatiles are evaporated under reduced pressure. The resulting residue is then purified by column chromatography (1:9 ethyl acetate/hexane) providing 3-azidomethyl furan (1.19 g, 95%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.46 (d, 1H), δ 7.44 (s, 1H), δ 6.42 (d, 1H), δ 4.20 (s, 2H). ppm; 13C NMR (75 MHz, CDCl3) δ 144.1, 141.1, 110.4, 92.1, 45.8 ppm; LRMS (EI) Calcd for C5H5N3O (M+) 123, found 123.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.37 g
Type
reactant
Reaction Step Two
Quantity
1.86 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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